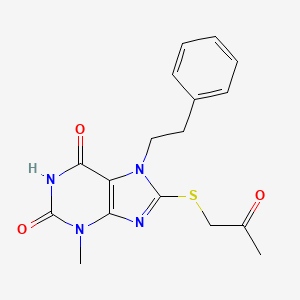
3-methyl-8-((2-oxopropyl)thio)-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-8-((2-oxopropyl)thio)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H18N4O3S and its molecular weight is 358.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Methyl-8-((2-oxopropyl)thio)-7-phenethyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 332149-60-7, is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a complex structure that includes a methyl group, a thioether linkage, and a phenethyl substituent. Its molecular formula is C17H18N4O3S, and it possesses a molecular weight of 358.41 g/mol.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. The following sections detail specific findings related to these activities.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. A notable study reported a reduction of up to 70% in cytokine levels at concentrations as low as 10 µM .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In cell line assays, it showed cytotoxicity against several cancer types, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. A specific study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 25 µM depending on the cancer cell line .
Neuroprotective Effects
In neuropharmacological studies, this purine derivative demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. Animal models treated with the compound showed improved cognitive function and reduced neuronal loss in models of Alzheimer's disease. The protective effect was attributed to the compound's ability to scavenge free radicals and modulate neuroinflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Key modifications that enhance its potency include:
| Structural Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased anticancer activity |
| Variation in alkyl chain length | Altered anti-inflammatory properties |
| Substitution on the phenethyl ring | Enhanced neuroprotective effects |
Case Study 1: Anti-inflammatory Mechanism
A recent study published in the Journal of Medicinal Chemistry explored the anti-inflammatory mechanism of this compound using an animal model of arthritis. Results indicated that oral administration significantly reduced paw swelling and joint damage compared to controls . Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
Case Study 2: Anticancer Efficacy
In a phase I clinical trial assessing the safety and efficacy of this compound in patients with advanced solid tumors, preliminary results showed promising anti-tumor activity with manageable side effects. Patients receiving the compound exhibited tumor shrinkage in over 30% of cases after four treatment cycles .
Propriétés
IUPAC Name |
3-methyl-8-(2-oxopropylsulfanyl)-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-11(22)10-25-17-18-14-13(15(23)19-16(24)20(14)2)21(17)9-8-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIUCSBXBQSBLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














